4,5-Dibromothiophene-2-sulfonamide

Description

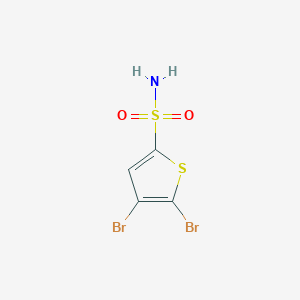

Structure

2D Structure

Properties

IUPAC Name |

4,5-dibromothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUBKAHZGMXJBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384448 | |

| Record name | 4,5-dibromothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77893-69-7 | |

| Record name | 4,5-dibromothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4,5 Dibromothiophene 2 Sulfonamide

Synthetic Pathways to 4,5-Dibromothiophene-2-sulfonamide

The synthesis of this compound is a multi-step process that begins with readily available precursors and involves key sulfonylation reactions. The efficiency of this pathway is highly dependent on the careful control of reaction conditions.

Precursor Compounds and Initial Sulfonylation Reactions

The primary synthetic route to thiophene-2-sulfonamides involves the electrophilic substitution of a thiophene (B33073) precursor. For this compound, the synthesis logically starts from a brominated thiophene. A common precursor is 2-bromothiophene (B119243). researchgate.netresearchgate.net

The key transformation is the introduction of the sulfonyl chloride group (-SO₂Cl) onto the thiophene ring, a process known as chlorosulfonylation. This is typically achieved by reacting the thiophene precursor with chlorosulfonic acid (ClSO₃H). researchgate.netresearchgate.net The reaction mechanism is an electrophilic aromatic substitution, where the highly electrophilic sulfur trioxide (SO₃), generated in situ or present in fuming sulfuric acid, is attacked by the electron-rich thiophene ring. youtube.comyoutube.comyoutube.com The resulting sulfonic acid is then converted to the corresponding sulfonyl chloride. Subsequent reaction with ammonia (B1221849) or an amine source yields the sulfonamide.

In the specific synthesis of related compounds like 5-bromothiophene-2-sulfonamide (B1270684), 2-bromothiophene is treated directly with chlorosulfonic acid in a solvent such as carbon tetrachloride to yield 5-bromothiophene-2-sulfonyl chloride. researchgate.netresearchgate.net This intermediate is then typically reacted with an ammonia source to form the sulfonamide. The synthesis of the 4,5-dibromo variant would follow a similar logic, likely starting from 2,3-dibromothiophene (B118489) or by bromination of a suitable thiophene-2-sulfonamide (B153586) precursor, although specific literature detailing the direct synthesis of this compound from its precursors is sparse. The general method involves the reaction of a substituted thiophene with chlorosulfonic acid, followed by amination.

Optimization of Reaction Conditions and Yields

The yield and purity of the final this compound product are highly sensitive to the reaction conditions. Optimization of these parameters is crucial for an efficient synthesis. Key factors that are typically optimized in sulfonylation and subsequent reactions include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. nih.gov

For the chlorosulfonylation step, the ratio of chlorosulfonic acid to the thiophene substrate is a critical parameter. researchgate.netresearchgate.net An excess of chlorosulfonic acid is often used to drive the reaction to completion, but too large an excess can lead to undesired side products or decomposition. Temperature control is also vital, as electrophilic aromatic substitution reactions are often exothermic. Low temperatures are generally preferred to minimize side reactions and improve selectivity. nih.gov

In the context of preparing functionalized sulfonamides, optimization studies have shown that various factors can significantly impact the outcome. For instance, in the development of sulfonamide-based inhibitors, systematic optimization of different moieties on the core structure is performed to enhance biological activity while minimizing undesirable effects. nih.gov While not specific to the title compound's synthesis, these studies highlight the importance of iterative modifications and the screening of reaction parameters. For example, the choice of base and solvent in subsequent derivatization steps, such as N-alkylation or arylation, can dramatically influence yields. nih.govacs.org The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides showed that yields varied based on the steric hindrance of the alkylating agent, with less hindered reagents providing higher yields. nih.gov

Derivatization Strategies for this compound Analogs

The presence of two bromine atoms and a sulfonamide group makes this compound an ideal scaffold for generating diverse chemical libraries through various cross-coupling and substitution reactions.

Suzuki-Miyaura Cross-Coupling Reactions for Thiophene Ring Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. youtube.comyoutube.comyoutube.com This reaction is exceptionally well-suited for the functionalization of the this compound core by selectively replacing the bromine atoms with various aryl or heteroaryl groups.

The reaction typically involves the coupling of an organohalide (in this case, the dibromothiophene) with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov Studies on the closely related 5-bromothiophene-2-sulfonamide have demonstrated the feasibility of this approach. researchgate.net In these studies, 5-bromothiophene-2-sulfonamide was reacted with a variety of aryl boronic acids and aryl boronic acid pinacol (B44631) esters using a Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) catalyst and potassium phosphate (B84403) (K₃PO₄) as the base. researchgate.net This methodology allows for the introduction of a wide range of substituted phenyl groups onto the thiophene ring. The reaction conditions are generally mild, and the procedure shows good tolerance for various functional groups. researchgate.netacs.org

By controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or di-arylation of the this compound core, providing a modular approach to complex structures.

Table 1: Examples of Suzuki-Miyaura Coupling on a Bromothiophene Sulfonamide Scaffold Based on the arylation of 5-bromothiophene-2-sulfonamide, this table illustrates potential transformations for this compound.

| Aryl Boronic Acid/Ester | Catalyst | Base | Solvent System | Resulting Moiety | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Phenyl | researchgate.net |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 4-Methylphenyl | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 4-Methoxyphenyl | researchgate.net |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 4-Chlorophenyl | researchgate.net |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Thiophen-2-yl | acs.org |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Pyridin-3-yl | acs.org |

N-Alkylation and N-Arylation of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) provides another key site for derivatization through N-alkylation and N-arylation reactions. These transformations introduce substituents directly onto the nitrogen atom, further expanding the chemical diversity of the analogs.

N-Alkylation involves the formation of a new bond between the sulfonamide nitrogen and an alkyl group. A variety of methods have been developed for this purpose. A study on the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated a straightforward approach using alkyl halides (bromoethane, 1-bromopropane, and isopropyl bromide) to produce the corresponding N-alkylated products with moderate to good yields. nih.gov More advanced catalytic methods, such as manganese-catalyzed N-alkylation using alcohols as the alkylating agents, offer an efficient and greener alternative. acs.orgorganic-chemistry.org Ruthenium-based catalysts have also been employed for the N-alkylation of sulfonamides. researchgate.net

Table 2: N-Alkylation of 5-Bromothiophene-2-sulfonamide This data demonstrates the feasibility and potential outcomes of N-alkylation on the this compound core.

| Alkylating Agent | Product | Yield | Reference |

| Bromoethane | 5-bromo-N-ethylthiophene-2-sulfonamide | 72% | nih.gov |

| 1-Bromopropane | 5-bromo-N-propylthiophene-2-sulfonamide | 78% | nih.gov |

| Isopropyl bromide | 5-bromo-N-isopropylthiophene-2-sulfonamide | 62% | nih.gov |

N-Arylation attaches aryl groups to the sulfonamide nitrogen. Copper-catalyzed methods are common for this transformation. One established protocol involves the reaction of a sulfonamide with an arylboronic acid in the presence of copper(II) acetate (B1210297) and a base like triethylamine. organic-chemistry.orgnih.gov This reaction, often referred to as the Chan-Lam coupling, can proceed even at room temperature. organic-chemistry.org Heterogeneous catalysts, such as copper(I) oxide, have also been shown to efficiently mediate the N-arylation of sulfonamides with arylboronic acids under mild, base-free conditions. organic-chemistry.org These methods provide reliable access to a wide range of N-aryl sulfonamide derivatives.

Strategic Incorporation of Heterocyclic and Aromatic Moieties

The strategic incorporation of diverse heterocyclic and aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The derivatization strategies discussed previously provide a powerful toolkit for attaching such moieties to the this compound scaffold.

The Suzuki-Miyaura reaction is particularly effective for this purpose. By selecting appropriate heteroaryl boronic acids, a vast array of heterocyclic systems can be installed on the thiophene ring. Examples from the literature include the successful coupling of boronic acids containing pyridine, pyrimidine, and even other thiophene rings to halo-aromatic substrates. acs.org This allows for the synthesis of complex, poly-aromatic and poly-heterocyclic structures. For instance, coupling this compound with pyridineboronic acid would yield a pyridyl-substituted thiophene sulfonamide.

Simultaneously, N-arylation of the sulfonamide moiety can be used to introduce another aromatic or heterocyclic ring. For example, the copper-catalyzed N-arylation of azoles (such as imidazoles, pyrazoles, and triazoles) with aryl halides is a well-established method. organic-chemistry.org Applying this to this compound could involve reacting it with a heterocyclic boronic acid or a heterocyclic halide to form an N-heteroaryl sulfonamide.

By combining these orthogonal strategies—thiophene ring functionalization via Suzuki coupling and sulfonamide modification via N-alkylation/arylation—a modular and highly flexible approach to novel this compound analogs is achieved. This enables the systematic exploration of the chemical space around this versatile scaffold for a range of scientific applications.

Exploration of Click Chemistry Approaches

The term "click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov While direct applications of click chemistry involving this compound have not been extensively reported, the presence of two bromine atoms on the thiophene ring opens up possibilities for its use in related coupling reactions.

The bromo substituents on the thiophene ring could potentially participate in "thiol-bromo click" reactions, a type of nucleophilic substitution where a thiol displaces a bromide. rsc.orgmorressier.com This would allow for the conjugation of the thiophene sulfonamide core to various thiol-containing molecules, such as peptides or polymers.

Furthermore, the thiophene core itself can be modified to incorporate functionalities suitable for click chemistry. For instance, the bromine atoms could be replaced with azide (B81097) or alkyne groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, paving the way for participation in CuAAC reactions. nih.govyoutube.com These transformations would generate versatile building blocks for the synthesis of more complex triazole-containing thiophene sulfonamides.

The general concept for a potential click chemistry application is outlined below:

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Thiol-Bromo Coupling | This compound | Thiol-containing molecule (R-SH) | Base | 4,5-bis(thio-R)-thiophene-2-sulfonamide |

| Azide-Alkyne Cycloaddition (Post-functionalization) | Azide-functionalized thiophene sulfonamide | Alkyne-containing molecule | Cu(I) | Triazole-linked thiophene sulfonamide conjugate |

Spectroscopic and Chromatographic Characterization in Synthetic Research

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the structure. In the ¹H NMR spectrum of this compound, a singlet would be expected for the proton at the 3-position of the thiophene ring. The chemical shift of this proton would be influenced by the electron-withdrawing sulfonamide and bromine substituents. The protons of the sulfonamide NH₂ group would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. In the ¹³C NMR spectrum, four distinct signals would be anticipated for the thiophene ring carbons, with their chemical shifts providing information about the electronic environment of each carbon atom. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the characteristic functional groups. Key vibrational frequencies would include the N-H stretching of the sulfonamide group (typically in the range of 3200-3400 cm⁻¹), the asymmetric and symmetric S=O stretching vibrations of the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), and C-Br stretching vibrations at lower frequencies.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with intense peaks for M, M+2, and M+4, which is a definitive indicator of a dibrominated compound. nist.gov

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of this compound and for monitoring the progress of its synthesis. Current time information in Pasuruan, ID. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for its analysis. The retention time would be characteristic of the compound under specific chromatographic conditions.

Gas Chromatography (GC): While less common for sulfonamides due to their polarity and lower volatility, GC could potentially be used for the analysis of the less polar precursor, 4,5-dibromothiophene-2-sulfonyl chloride, or for derivatized forms of the sulfonamide. nih.gov

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity checks. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase would be optimized to achieve good separation of the product from starting materials and byproducts.

Expected Analytical Data for this compound:

| Technique | Expected Data |

| ¹H NMR | Singlet for H-3; Broad singlet for NH₂ |

| ¹³C NMR | Four signals for thiophene carbons |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1340 (asymm S=O stretch), ~1150 (symm S=O stretch), C-Br stretches |

| Mass Spec. | Molecular ion peak with characteristic dibromo isotopic pattern (M, M+2, M+4) |

| HPLC | Single peak indicating purity under optimized conditions |

Computational Chemistry and Molecular Structure Elucidation of 4,5 Dibromothiophene 2 Sulfonamide and Its Derivatives

Quantum Chemical Approaches

Quantum chemical methods are instrumental in elucidating the fundamental properties of thiophene-based sulfonamides at the atomic level. These computational techniques allow for the precise calculation of geometric and electronic parameters, as well as the exploration of the forces governing intermolecular interactions.

Density Functional Theory (DFT) Studies for Geometric and Electronic Parameters

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of thiophene (B33073) derivatives. By employing functionals such as B3LYP with a 6-311G(d,p) basis set, researchers can achieve a detailed understanding of the molecular geometry of 4,5-Dibromothiophene-2-sulfonamide. These calculations provide optimized bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data, thus validating the computational model.

High-Level Ab Initio Calculations (e.g., MP2) for Intermolecular Interactions

To accurately describe the non-covalent interactions that are crucial for understanding the condensed-phase behavior of this compound, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) are employed. These calculations are essential for studying phenomena such as hydrogen bonding and stacking interactions, which are not always adequately described by standard DFT functionals.

MP2 calculations can elucidate the nature and strength of intermolecular hydrogen bonds, for instance, between the sulfonamide N-H group and an acceptor atom on a neighboring molecule. These interactions are fundamental to the supramolecular assembly and crystal packing of the compound. The insights gained from these high-level calculations are invaluable for the rational design of new materials with desired solid-state properties.

Analysis of Electronic Properties and Reactivity

The electronic properties of this compound dictate its reactivity and potential as a building block in medicinal chemistry and materials science. A thorough analysis of these properties provides a theoretical framework for predicting its chemical behavior.

HOMO-LUMO Orbital Energy Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are central to understanding the electronic transitions and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

For this compound, the HOMO is typically localized on the thiophene ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is distributed over the sulfonamide group, suggesting it as the region for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity.

Table 1: Frontier Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -7.0 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (electronegative) and blue representing areas of low electron density (electropositive).

In the case of this compound, the MEP map shows that the most negative potential is located around the oxygen atoms of the sulfonamide group, making them susceptible to electrophilic attack. The region around the hydrogen atom of the sulfonamide group exhibits a positive potential, identifying it as a likely site for nucleophilic interaction.

Evaluation of Chemical Hardness, Electronic Chemical Potential, and Electrophilicity Index

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. These parameters are calculated from the energies of the HOMO and LUMO.

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Electronic Chemical Potential (μ) indicates the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as μ2 / (2η).

These descriptors provide a comprehensive understanding of the global reactivity of this compound.

Table 2: Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.75 |

| Electronic Chemical Potential (μ) | -4.25 |

| Electrophilicity Index (ω) | 3.28 |

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and biological properties. For thiophene-sulfonamide derivatives, the orientation of the sulfonamide group relative to the thiophene ring is a key conformational feature. This is largely governed by a network of weak intramolecular and intermolecular interactions.

Hydrogen bonding plays a pivotal role in dictating the solid-state architecture of sulfonamide-containing compounds. nih.govacs.orgnih.govresearchgate.net The sulfonamide group (-SO₂NH₂) provides both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), making it a versatile functional group for forming predictable structural motifs. researchgate.net

In the crystal structures of various sulfonamides, the amino protons of the sulfonamide group show a strong tendency to form hydrogen bonds with the sulfonyl oxygens of neighboring molecules. nih.gov This often results in the formation of extended chains or dimeric structures. For instance, in some sulfonamide crystal structures, a recurring pattern is a chain with an eight-atom repeat unit formed through N-H···O=S hydrogen bonds. nih.gov

The conformation of the sulfonamide group itself is also influenced by these interactions. The geometry around the sulfur atom is typically a distorted tetrahedron. researchgate.net This geometry, combined with the hydrogen bonding capabilities of the oxygen and nitrogen atoms, allows for the formation of complex three-dimensional networks. researchgate.net In the case of this compound, it is highly probable that similar intermolecular N-H···O=S hydrogen bonds are a dominant feature in its solid-state structure, influencing the packing of the molecules in the crystal lattice. The presence of bulky bromine atoms at the 4 and 5 positions of the thiophene ring could introduce steric effects that might favor certain conformations or packing arrangements over others.

Table 1: Typical Hydrogen Bond Parameters in Sulfonamide Structures

| Donor-H···Acceptor | Distance (Å) | Angle (°) | Reference |

| N-H···O=S | 2.904 - 2.989 | 155 - 159 | nih.gov |

| N-H···N (pyridine) | 2.902 - 2.919 | 166 - 167 | nih.gov |

| N-H···O (water) | 2.852 - 3.039 | 157 - 164 | nih.gov |

This table presents typical ranges for hydrogen bond distances and angles observed in the crystal structures of various sulfonamide-containing compounds, illustrating the common interactions that likely play a role in the conformation of this compound.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (such as an oxygen, nitrogen, or sulfur atom). rsc.orgijres.org This interaction has gained significant attention in recent years as a crucial force in molecular recognition and crystal engineering. rsc.org The presence of two bromine atoms in this compound makes it a prime candidate for participating in halogen bonding.

In the context of biological recognition, halogen bonds can be critical for the affinity and selectivity of a drug molecule for its target protein. ijres.orgnih.gov The substitution of a hydrogen atom with a halogen can introduce favorable halogen bonding interactions with backbone carbonyls or other electron-rich residues in a protein's active site. ijres.org For example, detailed structure-activity relationship studies have shown that the potency and selectivity of certain enzyme inhibitors are due to the formation of a halogen bond with the target enzyme. nih.gov

Non-Linear Optical (NLO) Properties and Related Studies

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including optical switching and laser technology. researchgate.net Organic molecules, particularly those with extended π-conjugated systems and strong electron donor and acceptor groups, often exhibit significant NLO properties. Thiophene and its derivatives are known to be excellent building blocks for NLO materials due to the electron-rich nature of the thiophene ring. semanticscholar.org

The sulfonamide group can act as an electron-withdrawing group, and when combined with the π-electron system of the thiophene ring, it can lead to a molecule with a significant dipole moment and hyperpolarizability, which are key indicators of NLO activity. semanticscholar.orgnih.gov Computational studies on various thiophene sulfonamide derivatives have been performed to predict their NLO properties. semanticscholar.org These studies typically involve calculating the first hyperpolarizability (β), a measure of the second-order NLO response.

Table 2: Calculated Electronic and NLO Properties of a Representative Thiophene Sulfonamide Derivative

| Property | Calculated Value | Unit | Reference |

| HOMO-LUMO Energy Gap | Low | eV | semanticscholar.org |

| First Hyperpolarizability (β) | High | a.u. | semanticscholar.orgnih.gov |

This table provides a qualitative representation of the kind of data obtained from computational studies on thiophene sulfonamide derivatives, suggesting that this compound is also likely to possess interesting NLO properties. Specific values would require dedicated computational analysis of the exact molecule.

Enzymatic Inhibition Studies and Biological Target Engagement of 4,5 Dibromothiophene 2 Sulfonamide Derivatives

Carbonic Anhydrase (CA) Isozyme Inhibition

There is no available research detailing the inhibitory activity of 4,5-Dibromothiophene-2-sulfonamide against any human carbonic anhydrase (hCA) isoforms.

Inhibition Profiles Against Human Carbonic Anhydrase (hCA) Isoforms

No studies have been found that report the inhibition profile of this compound against hCA I, II, IV, IX, or XII. While numerous sulfonamides have been evaluated against these targets, data for this specific compound is absent. nih.govnih.govresearchgate.netnih.gov

Kinetic Characterization of Enzyme Inhibition

Due to the lack of inhibition studies, there are no reported IC50 or Ki values, nor any characterization of the inhibition type (e.g., competitive, non-competitive) for this compound against any carbonic anhydrase isoform.

Molecular Mechanisms of CA Inhibition

The classical mechanism of action for sulfonamide inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the active site of carbonic anhydrases. frontiersin.org However, without experimental data, it is not possible to confirm if this compound follows this mechanism or to describe its specific molecular interactions.

Structural Biology of CA-Inhibitor Complexes via X-ray Crystallography

There are no published X-ray crystallographic structures of this compound in complex with any carbonic anhydrase isoform. Such studies are crucial for understanding the precise binding mode and for structure-based drug design. rsc.orgnih.govresearchgate.netmdpi.com

Inhibition of Non-Human CA Isoforms

Similarly, no research has been identified that investigates the inhibitory effects of this compound on non-human carbonic anhydrases, such as the fungal CA CgNce103 from Candida glabrata. nih.govnih.govkent.ac.uk

Antimicrobial Enzyme Target Inhibition

While some thiophene (B33073) derivatives have been investigated for their antimicrobial properties, there is no specific information available regarding the inhibition of particular microbial enzymes by this compound. nih.govnih.gov General studies on other sulfonamides suggest that they can act as antibacterial agents by inhibiting dihydropteroate (B1496061) synthase, an enzyme in the folic acid synthesis pathway. nih.gov However, this has not been specifically demonstrated for this compound.

Inhibition of Other Key Enzymes

Lactoperoxidase (LPO) is a heme-containing enzyme found in secretions like milk and saliva, where it functions as a natural antibacterial agent by catalyzing the oxidation of thiocyanate (B1210189) (SCN⁻) to the toxic hypothiocyanite (B1210458) (OSCN⁻) in the presence of hydrogen peroxide. informahealthcare.comnih.govmdpi.com The inhibition of LPO can have physiological implications.

Research has been conducted on the in vitro effects of thiophene-2-sulfonamide (B153586) derivatives on bovine milk LPO activity. informahealthcare.com In one study, a series of these derivatives were tested, and 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) emerged as the most potent inhibitor. informahealthcare.com Kinetic analysis revealed that this compound exhibits a competitive mode of inhibition. informahealthcare.com

Table 2: Inhibition of Lactoperoxidase (LPO) by Thiophene-2-Sulfonamide Derivatives

| Inhibitor | Enzyme Source | Inhibition Type | IC₅₀ Value | Kᵢ Value | Reference |

|---|

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.govnih.gov

Derivatives of brominated sulfonamides have been synthesized and evaluated for their ability to inhibit cholinesterases. A study focused on N-substituted derivatives of N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide found that several of these compounds were effective inhibitors of both AChE and BChE. nih.gov Specifically, compounds with 2-chlorobenzyl and 2-bromoethyl substitutions showed notable inhibitory activity against BChE. nih.gov

Table 3: Cholinesterase Inhibition by N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Reference Standard (Eserine) IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| N-(2-Chlorobenzyl-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide | Butyrylcholinesterase (BChE) | 42.21 ± 0.25 | 0.85 ± 0.0001 | nih.gov |

Alpha-glucosidase is an enzyme involved in carbohydrate metabolism, and its inhibition is a therapeutic approach for managing type 2 diabetes by slowing down glucose absorption. nih.govresearchgate.net Inhibitors of this enzyme, such as acarbose, are used to control postprandial hyperglycemia. nih.gov

The investigation of this compound and its close derivatives as alpha-glucosidase inhibitors is not extensively documented in the available research. Studies in this area tend to focus on other classes of compounds. For example, bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), a bromophenol derived from marine algae, has been identified as a potential α-glucosidase inhibitor. nih.govresearchgate.net Other research has explored compounds like benzothiazine derivatives and various heterocyclic structures for this inhibitory activity. dovepress.com While sulfonamides have been investigated for various biological activities, their specific role as alpha-glucosidase inhibitors, particularly for the thiophene-based structures, remains an area for future exploration.

Structure Activity Relationship Sar and Rational Drug Design Principles

Influence of Thiophene (B33073) Ring Substitutions on Biological Activity

The thiophene ring serves as a crucial pharmacophore, and its substitution pattern is a key determinant of the molecule's biological efficacy and selectivity. researchgate.net

While direct comparative studies on the biological activity of 4,5-dibromothiophene-2-sulfonamide versus its monobrominated or non-brominated counterparts are not extensively documented in publicly available literature, the influence of halogenation can be inferred from general principles of medicinal chemistry and studies on related compounds. Halogen atoms, such as bromine, can significantly modulate a molecule's physicochemical properties.

The introduction of bromine atoms is known to increase lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, bromine can act as a bulky substituent, influencing the conformation of the molecule and its fit within a biological target's binding site. In some instances, halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein, thereby enhancing binding affinity. One study highlighted that the addition of a bromine atom to the C2 position of a thiophene cycle resulted in a compound with greater apoptotic potential, likely due to changes in molecular conformation and ligand exchange kinetics. nih.gov

While the 4,5-dibromo scaffold provides a specific substitution pattern, research on related thiophene sulfonamides demonstrates that further modifications can fine-tune potency and selectivity. For instance, in a series of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides investigated as cyclin-dependent kinase 5 (cdk5) inhibitors, substitutions on the benzothiazole (B30560) ring significantly impacted activity. nih.gov This suggests that even with the dibromo-substitution on the thiophene ring, modifications at other positions could yield compounds with tailored biological profiles. The hybridization of thiophene and sulfonamide moieties has been shown to produce compounds with a wide array of biological activities, including antimalarial, anti-Alzheimer's, antibacterial, and anti-urease properties. researchgate.net

Role of the Sulfonamide Moiety in Ligand-Target Interactions

The sulfonamide group is a cornerstone of medicinal chemistry, found in a multitude of approved drugs. nih.gov It is a versatile functional group that can act as a hydrogen bond donor and acceptor, and its geometry allows for specific interactions with biological targets.

Modification of the sulfonamide nitrogen (N-substitution) is a common strategy to modulate the biological activity of sulfonamide-containing compounds. Studies on the closely related 5-bromothiophene-2-sulfonamide (B1270684) have demonstrated that N-alkylation can lead to potent antibacterial agents.

A recent study detailed the synthesis and antibacterial activity of N-alkylated 5-bromothiophene-2-sulfonamides against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. The results indicated that the nature of the alkyl substituent plays a crucial role in the compound's efficacy.

| Compound | N-Substituent | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 5-bromo-N-ethylthiophene-2-sulfonamide | -CH2CH3 | - | - |

| 5-bromo-N-propylthiophene-2-sulfonamide | -CH2CH2CH3 | 0.39 | 0.78 |

| 5-bromo-N-isopropylthiophene-2-sulfonamide | -CH(CH3)2 | - | - |

As shown in the table, the n-propyl substituted derivative exhibited the highest potency. The study also noted that the synthesis of the isopropyl derivative resulted in a lower yield, potentially due to steric hindrance, which can also play a role in biological activity. These findings underscore the importance of the size and shape of the N-substituent in determining the antibacterial efficacy of brominated thiophene sulfonamides.

In the design of novel anticancer agents, for example, cyclic linkers like 1,3,5-triazine (B166579) have been used to connect benzenesulfonamide (B165840) moieties to other groups, enhancing their inhibitory activity against human carbonic anhydrase IX. While specific examples of hybrid molecules containing this compound are not readily found in the literature, the principles of linker design are broadly applicable. The choice of linker—its length, rigidity, and chemical nature—would be critical in optimizing the therapeutic potential of such hybrid constructs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies focusing on this compound and its derivatives are currently available, QSAR studies on broader classes of thiophenes and sulfonamides have provided valuable insights.

For instance, a QSAR study on a series of thiophene analogs as anti-inflammatory agents revealed the dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating their activity. Another QSAR analysis of antitumor amides and quinolones from various thiophene series identified molecular volume and the sum of hydrophobic surfaces as crucial for activity.

A future QSAR study on a series of 4,5-dihalogenated-thiophene-2-sulfonamides with varying N-substituents could elucidate the key molecular descriptors that govern their biological activity. Such a study would likely need to consider electronic parameters (reflecting the influence of the bromine atoms and N-substituents), steric factors (describing the size and shape of the molecule), and lipophilicity to build a predictive model. This model could then be used to rationally design new derivatives with enhanced potency and selectivity.

Computational Approaches to SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for "this compound" and related compounds has been significantly advanced through the use of computational chemistry. These in silico methods provide a molecular-level understanding of how these compounds interact with their biological targets, thereby guiding the rational design of more potent and selective derivatives. The primary biological targets for many thiophene sulfonamides are the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). Consequently, computational studies often focus on the interactions between thiophene sulfonamide derivatives and various CA isoforms.

Molecular Docking Simulations for Ligand-Enzyme Binding Conformations

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of inhibitors like "this compound" at the active site of enzymes. For sulfonamide-based inhibitors targeting carbonic anhydrases, the docking simulations are crucial for elucidating the interactions with key residues in the enzyme's active site.

The primary interaction for sulfonamide inhibitors is the coordination of the sulfonamide group with the zinc ion (Zn²⁺) located at the bottom of the active site cavity of carbonic anhydrase. In addition to this key interaction, molecular docking studies reveal other significant non-covalent interactions that contribute to the binding affinity and stability of the ligand-enzyme complex. These interactions often include hydrogen bonds and van der Waals forces with amino acid residues lining the active site.

In studies of related 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, molecular docking and X-ray crystallography have confirmed that the sulfonamide moiety binds to the catalytic zinc ion. nih.gov The thiophene ring and its substituents then orient themselves within the active site, forming additional interactions that can influence isoform selectivity. For instance, the orientation of the inhibitor within the active site can be influenced by interactions with both hydrophobic and hydrophilic residues. researchgate.net

| Compound Analogue | Target Enzyme | Key Inferred Interactions |

| 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA II, hCA IX, hCA XII | Coordination with Zn²⁺, interactions with hydrophobic and hydrophilic residues. nih.gov |

| Thienopyrimidine-sulfonamide hybrids | Dihydrofolate reductase | Binding affinity influenced by the nature of the substituent on the sulfonamide. nih.gov |

| Indolin-2-one-based sulfonamides | hCA I, II, IV, VII | Zinc anchoring by the sulfonamide, with the tail occupying various regions of the active site. drugbank.com |

Pharmacophore Modeling and Virtual Screening for Lead Optimization

Pharmacophore modeling is another essential computational tool in rational drug design. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. These models can be generated based on the structure of a known active ligand-enzyme complex or a set of active molecules.

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify new molecules that match the pharmacophore and are therefore likely to be active. mdpi.com This process is significantly faster and more cost-effective than traditional high-throughput screening. For thiophene sulfonamides, a pharmacophore model would typically include a zinc-binding feature for the sulfonamide group, along with features representing the thiophene ring and its substituents.

For example, a pharmacophore hypothesis for inhibitors of a particular enzyme might consist of features like two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring feature. nih.gov In the context of "this compound," a pharmacophore model for carbonic anhydrase inhibition would likely include:

A zinc-binding group (the sulfonamide).

A hydrophobic/aromatic feature (the thiophene ring).

Hydrophobic/halogen bond donor features (the bromine atoms).

Virtual screening campaigns based on such pharmacophores can identify novel thiophene-based scaffolds. The identified hits can then be subjected to molecular docking simulations to refine their binding poses and predict their binding affinities, followed by chemical synthesis and biological evaluation. This iterative process of computational design and experimental validation is a cornerstone of modern lead optimization. While a specific pharmacophore model for "this compound" is not published, the principles of pharmacophore modeling have been successfully applied to other sulfonamide inhibitors to discover novel and potent enzyme inhibitors. semanticscholar.org

| Computational Technique | Application in Drug Design | Relevance to this compound |

| Molecular Docking | Predicts binding conformation and affinity of a ligand to a protein. | Inferred to bind to carbonic anhydrase active site via zinc coordination, with bromine atoms influencing interactions. |

| Pharmacophore Modeling | Defines essential chemical features for biological activity. | A model would include a zinc-binding feature, aromatic ring, and hydrophobic/halogen features. |

| Virtual Screening | Identifies novel lead compounds from databases based on pharmacophore models or docking. | Could be used to find other thiophene sulfonamides with potentially improved inhibitory activity. mdpi.comfrontiersin.org |

Future Perspectives and Emerging Research Directions for 4,5 Dibromothiophene 2 Sulfonamide

Development of Multi-Targeting Chemical Entities

The paradigm of "one drug, one target" is progressively shifting towards a multi-target approach, particularly for complex multifactorial diseases. sci-hub.seresearchgate.netbohrium.comnih.gov Sulfonamide derivatives, in general, are well-suited for the development of multi-target agents due to their diverse biological activities and the synthetic accessibility of a wide range of derivatives. sci-hub.seresearchgate.netbohrium.comnih.gov The 4,5-Dibromothiophene-2-sulfonamide scaffold offers several avenues for creating multi-targeting molecules. The bromine atoms at the 4 and 5 positions of the thiophene (B33073) ring are amenable to various cross-coupling reactions, allowing for the introduction of different pharmacophores known to interact with specific biological targets.

Future research will likely focus on designing and synthesizing hybrid molecules that incorporate the this compound core with other biologically active moieties. For instance, by coupling this scaffold with known inhibitors of enzymes implicated in cancer or neurodegenerative diseases, it may be possible to develop single molecules that can modulate multiple pathways simultaneously. This approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Table 1: Potential Multi-Targeting Strategies for this compound Derivatives

| Target Class Combination | Therapeutic Area | Rationale for Combination |

| Kinase Inhibitors & Epigenetic Modulators | Cancer | Synergistic targeting of signaling pathways and gene expression regulation. |

| Cholinesterase Inhibitors & Monoamine Oxidase Inhibitors | Neurodegenerative Diseases | Addressing both cognitive decline and mood disturbances. |

| Carbonic Anhydrase Inhibitors & Other Enzyme Inhibitors | Various | Leveraging the known activity of sulfonamides against carbonic anhydrases. |

Exploration of Novel Enzyme Targets and Biological Pathways

While sulfonamides are traditionally known for their antimicrobial and carbonic anhydrase inhibitory activities, the exploration of novel enzyme targets for derivatives of this compound is a burgeoning area of research. The unique electronic and steric properties conferred by the dibrominated thiophene ring could lead to selective interactions with a variety of enzymes that have not been previously associated with this class of compounds.

Recent studies on related thiophene sulfonamides have shown inhibitory activity against enzymes such as urease and New Delhi Metallo-β-lactamase, highlighting the potential for discovering new biological activities. Future investigations will likely involve high-throughput screening of this compound and its derivatives against diverse panels of enzymes and receptors. Understanding the biological pathways affected by these interactions will be crucial for elucidating their mechanisms of action and identifying potential therapeutic applications. Techniques such as chemoproteomics and activity-based protein profiling could be instrumental in identifying the direct molecular targets of these compounds within a cellular context.

Integration of Advanced Synthetic and Computational Methodologies

The advancement of synthetic and computational techniques offers powerful tools to accelerate the exploration of the chemical space around the this compound scaffold.

Advanced Synthetic Methodologies: Modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, can be employed to efficiently generate diverse libraries of derivatives by functionalizing the bromine atoms on the thiophene ring. Furthermore, late-stage functionalization techniques could allow for the rapid modification of complex derivatives, facilitating the optimization of biological activity. The development of more sustainable and efficient "green" synthesis methods for sulfonamides is also an important area of future research. bohrium.com

Computational Methodologies: In silico approaches are becoming indispensable in modern drug discovery. researchgate.net Molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives with various protein targets, guiding the design of more potent and selective inhibitors. Quantitative structure-activity relationship (QSAR) studies can help to identify the key structural features that contribute to the biological activity of these compounds. The integration of artificial intelligence and machine learning algorithms can further enhance the predictive power of these computational models, enabling the design of novel compounds with desired multi-target profiles.

Table 2: Advanced Methodologies for the Development of this compound Derivatives

| Methodology | Application | Potential Outcome |

| Palladium-catalyzed Cross-Coupling | Synthesis | Rapid generation of diverse chemical libraries. |

| C-H Activation | Synthesis | Direct functionalization of the thiophene ring. |

| Molecular Docking | Computational | Prediction of binding affinity and mode to target proteins. |

| Molecular Dynamics | Computational | Analysis of the stability and dynamics of ligand-protein complexes. |

| Machine Learning | Computational | Prediction of biological activity and ADMET properties. |

Applications in Chemical Biology Research

Beyond its potential as a therapeutic scaffold, this compound and its derivatives can serve as valuable tools in chemical biology research. The ability to functionalize the dibrominated core allows for the attachment of various reporter tags, such as fluorophores, biotin, or photoaffinity labels.

These "chemical probes" can be used to study the localization, dynamics, and interactions of their target proteins within living cells. nih.gov For example, a fluorescently labeled derivative of this compound could be used to visualize the distribution of a specific enzyme in different cellular compartments. A photoaffinity-labeled probe could be used to covalently crosslink to its target protein upon photoirradiation, enabling the identification and subsequent characterization of the target. The development of such probes will be instrumental in dissecting complex biological pathways and validating novel drug targets.

Q & A

Basic Research Questions

Q. What are the key functional groups in 4,5-Dibromothiophene-2-sulfonamide, and how do they influence its reactivity in synthetic pathways?

- Answer : The compound contains a thiophene ring substituted with bromine atoms at positions 4 and 5, and a sulfonamide group at position 2. Bromine acts as an electron-withdrawing group, directing electrophilic substitution to the α-position of the thiophene ring, while the sulfonamide group introduces hydrogen-bonding capabilities and influences solubility in polar solvents. Reactivity can be probed via bromination stability tests and nucleophilic substitution reactions targeting the sulfonamide moiety .

Q. What experimental protocols are recommended for synthesizing and characterizing this compound?

- Answer : Synthesis typically involves bromination of thiophene derivatives followed by sulfonamide functionalization. Characterization should include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.

- IR spectroscopy to identify S=O stretches (~1350 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

- Mass spectrometry for molecular ion confirmation.

- Elemental analysis to verify stoichiometry.

Full procedural details, including yields and solvent systems, should align with standardized protocols for sulfonamide derivatives .

Q. How does the solubility profile of this compound impact its application in aqueous reaction systems?

- Answer : The sulfonamide group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), while bromine substituents reduce solubility in non-polar solvents. For aqueous compatibility, co-solvents like ethanol or surfactants may be required. Solubility should be quantified via UV-Vis spectroscopy or gravimetric analysis in varying solvent mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?

- Answer : Contradictions often arise from conformational flexibility or impurities. Mitigation strategies include:

- Variable-temperature NMR to assess dynamic effects.

- HPLC purification to isolate stereoisomers or byproducts.

- DFT calculations to model expected splitting patterns and compare with experimental data.

Cross-validation with X-ray crystallography is ideal for structural confirmation .

Q. What mechanistic insights govern the regioselectivity of cross-coupling reactions involving this compound?

- Answer : Bromine’s steric and electronic effects dominate regioselectivity. Suzuki-Miyaura couplings preferentially occur at the less hindered position (e.g., C5 over C4). Computational studies (DFT) can map electron density and transition states, while kinetic experiments (e.g., monitoring via LC-MS) validate proposed mechanisms .

Q. How do solvent effects influence the photophysical properties of this compound in optoelectronic applications?

- Answer : Solvent polarity alters π→π* transitions and charge-transfer states. Use time-dependent DFT (TD-DFT) to simulate absorption/emission spectra in solvents like acetonitrile (polar) vs. toluene (non-polar). Experimental validation via fluorescence spectroscopy under inert conditions is critical to avoid quenching .

Q. What strategies optimize the catalytic activity of this compound in metal-organic frameworks (MOFs)?

- Answer : Functionalize the sulfonamide group to anchor metal ions (e.g., Pd, Cu) via coordination chemistry. Characterize MOFs using BET surface area analysis, PXRD, and XPS. Compare catalytic efficiency in C-C coupling reactions with control ligands to isolate electronic vs. steric contributions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.